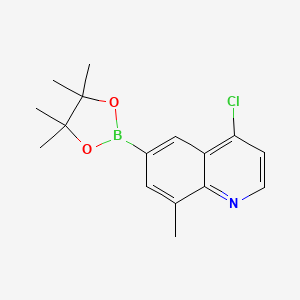
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chloro group, a methyl group, and a dioxaborolane moiety attached to the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-chloro-8-methylquinoline with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst and a base. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to ensure high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, forming 8-methylquinoline derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form different quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base and a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxide derivatives, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
科学研究应用
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.
Industry: The compound is used in the development of new materials, such as organic semiconductors and dyes.
作用机制
The mechanism of action of 4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes or interfere with DNA replication, leading to antimicrobial or anticancer effects. The dioxaborolane moiety can also participate in boron-mediated reactions, which are crucial in various biochemical pathways.
相似化合物的比较
Similar Compounds
- 6-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Uniqueness
Compared to similar compounds, 4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups on the quinoline ring, along with the dioxaborolane moiety, allows for a wide range of chemical modifications and applications.
生物活性
4-Chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound with potential applications in medicinal chemistry. Its unique structure, characterized by the presence of a quinoline moiety and a dioxaborolane group, suggests various biological activities that warrant detailed investigation.
- Molecular Formula : C16H19BClNO2
- Molecular Weight : 303.59 g/mol
- CAS Number : 2230902-83-5
Anticancer Properties
Recent studies have explored the anticancer potential of quinoline derivatives. The compound has shown promising results in inhibiting various cancer cell lines. For instance:
- In vitro studies demonstrated that compounds with similar structures exhibit significant cytotoxicity against breast and lung cancer cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes relevant to cancer progression:
- CDK Inhibition : Quinoline derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .
Antimicrobial Activity
Preliminary findings suggest that the compound may possess antimicrobial properties:
- Bacterial Inhibition : Compounds containing quinoline structures have been noted for their activity against a range of Gram-positive and Gram-negative bacteria. Further studies are needed to quantify this activity for this compound specifically.
Case Studies and Research Findings
Several studies have provided insights into the biological activity of similar compounds:
- Study on Quinoline Derivatives :
- Antimicrobial Screening :
Summary Table of Biological Activities
属性
分子式 |
C16H19BClNO2 |
|---|---|
分子量 |
303.6 g/mol |
IUPAC 名称 |
4-chloro-8-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline |
InChI |
InChI=1S/C16H19BClNO2/c1-10-8-11(9-12-13(18)6-7-19-14(10)12)17-20-15(2,3)16(4,5)21-17/h6-9H,1-5H3 |
InChI 键 |
MSHQKVREFJNVLJ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=CN=C3C(=C2)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















